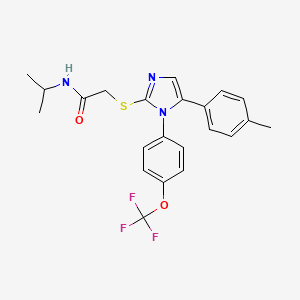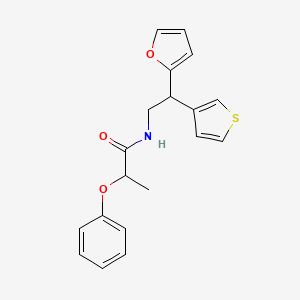![molecular formula C19H15N3O2 B2861717 N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide CAS No. 477886-72-9](/img/structure/B2861717.png)
N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a pyrrolo[1,2-a]quinoxaline moiety, which is known for its diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities .
作用机制
Target of Action
N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide is a derivative of quinoxaline . Quinoxaline derivatives have been reported to target various receptors, enzymes, and microorganisms . Specifically, pyrrolo[1,2-a]quinoxaline derivatives have been identified as potential inhibitors of Akt kinase , a key enzyme involved in cell survival and proliferation . They have also been associated with Bruton’s tyrosine kinase (BTK), a target in the treatment of B cell malignancies and autoimmune disorders .
Mode of Action
Quinoxaline derivatives have been reported to induce g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Biochemical Pathways
and BTK. These enzymes play crucial roles in various cellular processes, including cell growth, cell cycle progression, survival, migration, and angiogenesis .
Result of Action
The compound has shown cytotoxic potential against different human leukemia cell lines . It has been reported to exhibit high activity against cancer cell lines, comparable to doxorubicin, a standard drug . This suggests that the compound’s action results in significant molecular and cellular effects, potentially making it a promising candidate for cancer therapy.
生化分析
Biochemical Properties
N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide, as a structural analogue of active quinoxaline or pyrazinone pharmacophores, interacts with Akt kinase . The nature of this interaction involves the inhibition of the kinase, thereby affecting the proliferation of certain human cell lines .
Cellular Effects
The compound affects various types of cells, particularly human leukemic cell lines like K562, U937, and the breast cancer cell line MCF7 . This compound influences cell function by inhibiting Akt kinase, which plays a crucial role in cell survival and proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to Akt kinase and inhibiting its activity . This interaction leads to changes in cell proliferation, particularly in human leukemic and breast cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide typically involves multi-step pathways starting from commercially available precursorsThe reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .
化学反应分析
Types of Reactions
N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylacetamide moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]quinoxaline derivatives: These compounds share the core structure and exhibit similar biological activities.
Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.
Indolo[1,2-a]quinoxalines: Another class of heterocyclic compounds with potential pharmacological applications
Uniqueness
N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide stands out due to its unique combination of the pyrrolo[1,2-a]quinoxaline core with the phenylacetamide group, which may enhance its biological activity and specificity .
属性
IUPAC Name |
N-(4-pyrrolo[1,2-a]quinoxalin-4-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-13(23)20-14-8-10-15(11-9-14)24-19-18-7-4-12-22(18)17-6-3-2-5-16(17)21-19/h2-12H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUAYZBYYVAOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
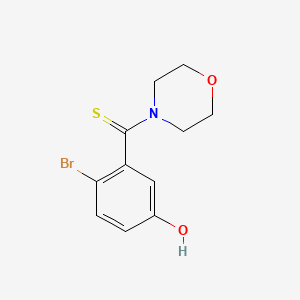
![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)
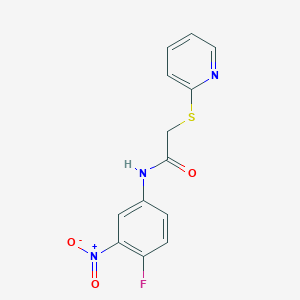
![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)
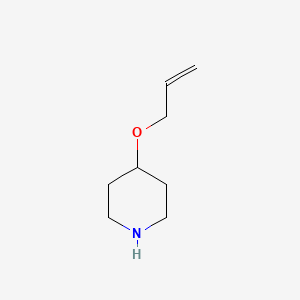
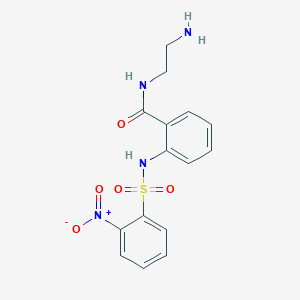
![[Methyl(sulfamoyl)amino]cyclopentane](/img/structure/B2861645.png)
![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2861648.png)
![2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2861649.png)
![methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2861654.png)

